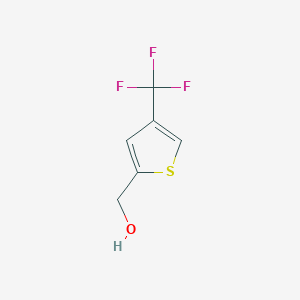
2-Thiophenemethanol, 4-(trifluoromethyl)-
Cat. No. B2359036
Key on ui cas rn:
1447914-79-5
M. Wt: 182.16
InChI Key: RMXOHSFMZQDFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09199963B2
Procedure details


Thionyl chloride (4.89 g) was added to [4-(trifluoromethyl)thiophen-2-yl]methanol (500 mg) at room temperature, and the mixture was stirred for 3 hr. The reaction mixture was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (275 mg).


Name
Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]([F:15])([F:14])[C:7]1[CH:8]=[C:9]([CH2:12]O)[S:10][CH:11]=1>>[Cl:3][CH2:12][C:9]1[S:10][CH:11]=[C:7]([C:6]([F:15])([F:14])[F:5])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.89 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(SC1)CO)(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1SC=C(C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 275 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
